Anhydroglucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La férutiinine est un ester sesquiterpénique, principalement présent dans les racines des plantes appartenant au genre Ferula, telles que Ferula hermonis et Ferula communis . Ce composé est connu pour son activité œstrogénique remarquable et ses diverses propriétés médicinales, notamment ses effets antioxydants, anti-inflammatoires et cytotoxiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La férutiinine peut être synthétisée par estérification du férutiinol avec des acides aromatiques tels que l'acide p-hydroxybenzoïque . La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique et est effectuée sous reflux pour assurer une estérification complète .

Méthodes de production industrielle

La production industrielle de férutiinine implique l'extraction du composé des racines des espèces de Ferula. Le processus d'extraction comprend la macération de la matière végétale dans des solvants tels que l'éthanol ou le méthanol, suivie d'une séparation chromatographique pour isoler la férutiinine .

Analyse Des Réactions Chimiques

Types de réactions

La férutiinine subit diverses réactions chimiques, notamment :

Oxydation : La férutiinine peut être oxydée pour former des quinones correspondantes.

Réduction : La réduction de la férutiinine peut produire les alcools correspondants.

Substitution : La férutiinine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe fonctionnel ester.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits

Oxydation : Quinones

Réduction : Alcools

Substitution : Esters substitués

Applications de la recherche scientifique

La férutiinine a un large éventail d'applications dans la recherche scientifique :

Médecine : Investigée pour son potentiel dans le traitement de l'ostéoporose, du cancer et des maladies cardiovasculaires

Mécanisme d'action

La férutiinine exerce ses effets principalement par son interaction avec les récepteurs aux œstrogènes. Elle agit comme un agoniste du récepteur aux œstrogènes alpha et comme un agoniste/antagoniste du récepteur aux œstrogènes bêta . De plus, la férutiinine augmente la perméabilité des membranes cellulaires aux ions calcium, ce qui conduit à une dépolarisation mitochondriale et à l'apoptose .

Applications De Recherche Scientifique

Ferutinin has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various derivatives with potential bioactivities.

Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle modulation.

Medicine: Investigated for its potential in treating osteoporosis, cancer, and cardiovascular diseases

Mécanisme D'action

Ferutinin exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist for estrogen receptor alpha and as an agonist/antagonist for estrogen receptor beta . Additionally, ferutinin increases the permeability of cellular membranes to calcium ions, leading to mitochondrial depolarization and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

17β-œstradiol : Un œstrogène naturel avec une activité œstrogénique similaire.

Honokiol : Un composé naturel aux propriétés anti-inflammatoires et antioxydantes.

Oridonin : Connu pour ses effets anticancéreux et anti-inflammatoires.

Unicité

La férutiinine est unique en raison de son double rôle d'agoniste et d'antagoniste des récepteurs aux œstrogènes, ainsi que de sa capacité à moduler la perméabilité des ions calcium dans les mitochondries .

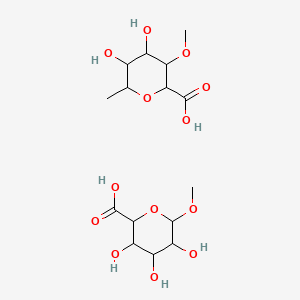

Propriétés

Formule moléculaire |

C6H10O5 |

|---|---|

Poids moléculaire |

162.14 g/mol |

Nom IUPAC |

(1R,2S,3S,4R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6?/m1/s1 |

Clé InChI |

TWNIBLMWSKIRAT-GASJEMHNSA-N |

SMILES isomérique |

C1[C@@H]2[C@H]([C@@H]([C@H](C(O1)O2)O)O)O |

SMILES canonique |

C1C2C(C(C(C(O1)O2)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10753020.png)

![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753034.png)

![N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B10753065.png)

![KITASAMYCINS [A1 shown]](/img/structure/B10753086.png)